molecular formula C13H12F3N5O B11034695 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine

Cat. No.: B11034695
M. Wt: 311.26 g/mol
InChI Key: QSNIXWSCVYGZMC-UHFFFAOYSA-N
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Description

N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group and a trifluoromethylphenyl group, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the methyl and trifluoromethylphenyl groups. Common reagents used in these reactions include various amines, halides, and catalysts under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or acids.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of N-(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]GUANIDINE lies in its combination of a pyrimidine ring with a trifluoromethylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12F3N5O

Molecular Weight

311.26 g/mol

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C13H12F3N5O/c1-7-5-10(22)20-12(18-7)21-11(17)19-9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H4,17,18,19,20,21,22)

InChI Key

QSNIXWSCVYGZMC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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